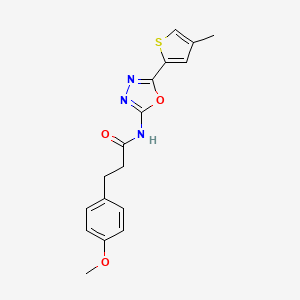
3-(4-methoxyphenyl)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. Unfortunately, without specific data or an image of the molecule, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group might participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the presence of functional groups. These could affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds bearing the 3-(4-methoxyphenyl) moiety have shown significant antioxidant and anticancer activities. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating various moieties like semicarbazide and thiosemicarbazide, have been synthesized and tested. Their antioxidant activity was screened by the DPPH radical scavenging method, with some derivatives showing higher activity than ascorbic acid. Additionally, anticancer activity was evaluated against human glioblastoma and breast cancer cell lines, identifying compounds with potent cytotoxic effects, particularly against glioblastoma cells (Tumosienė et al., 2020).
Antimicrobial Activities
Research has also focused on the synthesis and antimicrobial properties of 1,2,4-triazole derivatives, including those derived from the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these compounds exhibited good to moderate activities against tested microorganisms (Bektaş et al., 2007).
Antibacterial Activity
Azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives have been synthesized and showed good antibacterial activity against specific strains. The incorporation of azole structures contributed significantly to the antibacterial properties of these compounds (Tumosienė et al., 2012).
Photosensitizers for Cancer Treatment
Novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized for their potential in photodynamic therapy (PDT). Their photophysical and photochemical properties suggest a significant potential for application in cancer treatment through PDT, highlighting their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have demonstrated promising nematocidal activities. These compounds showed significantly improved mortality rates against Bursaphelenchus xylophilus compared to commercial agents, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-9-14(24-10-11)16-19-20-17(23-16)18-15(21)8-5-12-3-6-13(22-2)7-4-12/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOYMFJWXFQKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile](/img/structure/B2702005.png)

![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2702009.png)
![3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2702010.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2702012.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide](/img/structure/B2702013.png)
![5-(4-methoxyphenyl)-N-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2702016.png)

![5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2702019.png)
acetonitrile](/img/structure/B2702020.png)
